Scientific Field: Organic Chemistry
Application Summary: 1,1,1-Trifluoro-2-iodoethane is used in cross-coupling reactions with aryl and heteroaryl boronic acid esters
Results: The protocol has been successfully achieved, allowing for a convenient introduction of trifluoroethyl groups into a variety of aryl and heteroaryl moieties under mild conditions
Application Summary: 1,1,1-Trifluoro-2-iodoethane can be used to synthesize 1,1-difluoroallenes. This provides a convenient and efficient method for producing these compounds.
Application Summary: 1,1,1-Trifluoro-2-iodoethane can be used for the trifluoroethylation of alkenes. This provides a method for introducing trifluoroethyl groups into alkenes.
Results: The trifluoroethylation of alkenes has been successfully achieved.
Application Summary: 1,1,1-Trifluoro-2-iodoethane can be used to synthesize 2,2,2-trifluoroethylated alkenes. This provides a convenient and efficient method for producing these compounds.
Results: 2,2,2-Trifluoroethylated alkenes can be synthesized in good yield from 1,1,1-trifluoro-2-iodoethane.
Application Summary: 1,1,1-Trifluoro-2-iodoethane can be used for the trifluoroethylation of alkynes. This provides a method for introducing trifluoroethyl groups into alkynes.
Results: The trifluoroethylation of alkynes has been successfully achieved.
Application Summary: 1,1,1-Trifluoro-2-iodoethane can be used to synthesize trifluoromethylated alkenes. This provides a convenient and efficient method for producing these compounds.
Results: Trifluoromethylated alkenes can be synthesized in good yield from 1,1,1-trifluoro-2-iodoethane.
1,1,1-Trifluoro-2-iodoethane, also known as trifluoroethyl iodide, is a halogenated organic compound with the molecular formula and a molecular weight of approximately 209.94 g/mol. This compound features a trifluoromethyl group () attached to a two-carbon ethyl chain, with an iodine atom substituting one of the hydrogen atoms on the second carbon. Its structure can be represented as:
textF |H—C—C—I | F | F
This compound is notable for its unique properties arising from the presence of fluorine and iodine atoms, which significantly influence its reactivity and biological interactions.
The synthesis of 1,1,1-trifluoro-2-iodoethane can be achieved through several methods:
1,1,1-Trifluoro-2-iodoethane has various applications across different fields:
Studies have focused on the interaction of 1,1,1-trifluoro-2-iodoethane with various substrates under different conditions. For instance:
Several compounds share structural similarities with 1,1,1-trifluoro-2-iodoethane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trifluoroacetic Acid | Carboxylic acid; used extensively in organic synthesis | |
2-Iodo-1,1-difluoroethane | Contains two fluorine atoms; less reactive than trifluoroiodo compound | |
2-Bromo-1,1,1-trifluoroethane | Bromine instead of iodine; different reactivity patterns |
What sets 1,1,1-trifluoro-2-iodoethane apart is its trifluoromethyl group combined with an iodine atom. This combination enhances its utility in organic synthesis while providing distinct physical and chemical properties that facilitate various reactions not possible with other similar compounds.
Irritant